2'-O-Coumaroyl-(S)-aloesinol
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Overview
Description
2’-O-Coumaroyl-(S)-aloesinol is a naturally occurring flavonoid derivative found in certain plant species. It is characterized by the presence of a coumaroyl group attached to the 2’-hydroxyl position of (S)-aloesinol. This compound is part of a larger class of flavonoids known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Coumaroyl-(S)-aloesinol typically involves the esterification of (S)-aloesinol with coumaric acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of 2’-O-Coumaroyl-(S)-aloesinol may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods can be optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2’-O-Coumaroyl-(S)-aloesinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or ester groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of coumarin derivatives or quinones.
Reduction: Formation of dihydro-2’-O-Coumaroyl-(S)-aloesinol.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2’-O-Coumaroyl-(S)-aloesinol has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and flavonoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Medicine: Explored for its potential therapeutic effects, such as antioxidant, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2’-O-Coumaroyl-(S)-aloesinol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting microbial growth.
Comparison with Similar Compounds
Similar Compounds
2’-O-Coumaroyl-®-aloesinol: Similar structure but with the ®-enantiomer of aloesinol.
2’-O-Feruloyl-(S)-aloesinol: Contains a feruloyl group instead of a coumaroyl group.
2’-O-Cinnamoyl-(S)-aloesinol: Contains a cinnamoyl group instead of a coumaroyl group.
Uniqueness
2’-O-Coumaroyl-(S)-aloesinol is unique due to its specific coumaroyl substitution at the 2’-hydroxyl position of (S)-aloesinol, which imparts distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C28H30O11 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[7-hydroxy-2-[(2S)-2-hydroxypropyl]-5-methyl-4-oxochromen-8-yl]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H30O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,14,20,24-25,27-32,35-36H,10,12H2,1-2H3/b8-5+/t14-,20+,24+,25-,27-,28+/m0/s1 |
InChI Key |
WDKRSVFLKZPETK-KOQJTOKOSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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